
4-((4-Bromofenil)(1H-1,2,4-triazol-1-il)metil)benzonitrilo
Descripción general
Descripción
an impurity of Letrozole
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
El grupo 1,2,4-triazol es un andamiaje prominente en la química medicinal debido a sus propiedades anticancerígenas {svg_1}. Los derivados de este compuesto se han sintetizado y evaluado por sus actividades citotóxicas contra varias líneas celulares de cáncer humano. Por ejemplo, compuestos con estructuras similares han mostrado una prometedora actividad citotóxica contra la línea celular Hela con valores de IC50 inferiores a 12 μM {svg_2}. Esto sugiere que nuestro compuesto podría ser un activo valioso en el desarrollo de nuevos agentes anticancerígenos.
Aplicaciones Antimicrobianas y Antifúngicas
Los triazoles, incluidos los derivados de nuestro compuesto, son conocidos por sus actividades antimicrobianas y antifúngicas {svg_3}. La presencia del anillo 1,2,4-triazol, especialmente cuando está sustituido, puede conducir a una actividad biológica significativa. Esto lo convierte en un candidato para el desarrollo de nuevos agentes antimicrobianos y antifúngicos que podrían ser más efectivos contra cepas resistentes.
Síntesis Orgánica
Este compuesto sirve como intermedio en la síntesis de moléculas más complejas. Sus grupos bromofenilo y triazol lo convierten en un bloque de construcción versátil en la síntesis orgánica, lo que permite diversas transformaciones químicas que pueden conducir a la creación de nuevos compuestos orgánicos {svg_4}.
Estudios Farmacológicos
Dadas las características estructurales del compuesto, se puede utilizar en estudios farmacológicos para explorar su interacción con objetivos biológicos. El anillo triazol puede formar enlaces de hidrógeno con diferentes objetivos, lo que potencialmente mejora la farmacocinética y las propiedades farmacológicas de los compuestos de los que forma parte {svg_5}.
Inhibición Enzimática
La capacidad del compuesto para interactuar con las enzimas podría explorarse, particularmente en el contexto de la inhibición de la aromatasa. Se podrían realizar estudios de acoplamiento molecular para comprender los modos de unión de los derivados en el bolsillo de unión de la enzima aromatasa, que es un objetivo para la terapia del cáncer de mama {svg_6}.
Actividad Antioxidante
Los derivados de triazol se han asociado con actividad antioxidante. Esta propiedad se puede aprovechar en el desarrollo de nuevos agentes antioxidantes, que son cruciales para combatir las enfermedades relacionadas con el estrés oxidativo {svg_7}.
Mecanismo De Acción
Target of Action
The compound 4-((4-Bromophenyl)(1H-1,2,4-triazol-1-yl)methyl)benzonitrile is primarily used as an intermediate in the synthesis of Letrozole , an antineoplastic agent. Letrozole is known to target the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
While the exact mode of action of this compound is not explicitly mentioned in the search results, it can be inferred from its use in the synthesis of Letrozole. Letrozole inhibits the aromatase enzyme, thereby reducing the production of estrogen. This is particularly useful in the treatment of certain types of breast cancer that grow in response to estrogen .
Biochemical Pathways
The compound likely affects the biochemical pathway involving the aromatase enzyme and the production of estrogen. By inhibiting the aromatase enzyme, it reduces the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by estrogen, including the growth of certain types of breast cancer cells .
Pharmacokinetics
As an intermediate in the synthesis of letrozole, its pharmacokinetic properties may be similar to those of letrozole once it has been metabolized into its active form .
Result of Action
The primary result of the action of this compound, through its metabolite Letrozole, is the reduction of estrogen levels in the body. This can lead to the inhibition of the growth of estrogen-responsive breast cancer cells . Some 1,2,4-triazole hybrids have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Action Environment
The action of this compound, like many pharmaceuticals, can be influenced by various environmental factors. These can include the pH and composition of the bodily fluids it is dissolved in, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .
Actividad Biológica
4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial, antifungal, and anticancer activities. The synthesis methods, structural characteristics, and case studies are also discussed.
Chemical Structure and Properties
The compound has the following molecular formula: C15H12BrN5. Its structure features a bromophenyl group attached to a triazole moiety via a methylene bridge, which is further connected to a benzonitrile group.
Key Properties:
- Molecular Weight: 332.19 g/mol
- LogP: 4.85 (indicating lipophilicity)
- Solubility: Soluble in organic solvents like DMSO.
Synthesis
The synthesis of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile typically involves:
- Formation of Triazole: The initial step involves the cycloaddition reaction of suitable precursors to form the triazole ring.
- Substitution Reactions: Subsequent steps involve nucleophilic substitutions to introduce the bromophenyl and benzonitrile groups.
Antibacterial Activity
Research has shown that compounds containing triazole rings exhibit significant antibacterial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. It demonstrates efficacy against fungi such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Data
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 8 µg/mL |
Aspergillus niger | 32 µg/mL |
Anticancer Activity
Recent studies indicate that the compound exhibits promising anticancer activity against various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.
The biological activity of 4-[(4-Bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile is thought to be mediated through:
- Inhibition of Enzymatic Activity: The triazole moiety may inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.
- Induction of Apoptosis: The compound may activate caspases and other apoptotic markers in cancer cells.
Propiedades
IUPAC Name |
4-[(4-bromophenyl)-(1,2,4-triazol-1-yl)methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4/c17-15-7-5-14(6-8-15)16(21-11-19-10-20-21)13-3-1-12(9-18)2-4-13/h1-8,10-11,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDETYXLLKSEYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Br)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.